molecular formula C7H13NO3 B13253336 Methyl 2-acetamidobutanoate CAS No. 3619-01-0

Methyl 2-acetamidobutanoate

Cat. No.: B13253336
CAS No.: 3619-01-0
M. Wt: 159.18 g/mol
InChI Key: RAAFAGLCNGVWSU-UHFFFAOYSA-N
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Description

Methyl 2-acetamidobutanoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of butanoic acid and is characterized by the presence of an acetamido group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamidobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobutanoic acid with acetic anhydride to form 2-acetamidobutanoic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamidobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-acetamidobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-acetamidobutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved include enzymatic hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Methyl 2-acetamidobutanoate can be compared with other similar compounds such as:

    Methyl 2-acetamidopropanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-acetamidobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-acetamidohexanoate: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

Methyl 2-acetamidobutanoate, also known as 4-acetamidobutanoate, is a compound of interest due to its various biological activities and potential therapeutic applications. This article explores its biological activity, including metabolic pathways, protective effects against oxidative stress, and associations with diseases such as asthma and gastric cancer.

Chemical Structure and Properties

This compound is characterized by its acetamido group attached to a butanoic acid backbone. Its molecular formula is C6H11NO2C_6H_{11}NO_2, and it has a molar mass of approximately 129.16 g/mol. The compound is soluble in water and exhibits properties that make it relevant in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways:

  • Betaine Metabolism : It plays a role in the conversion of betaine aldehyde to betaine, an important cellular osmolyte that helps protect cells from oxidative stress by stabilizing protein structures and cellular functions .
  • Oxidative Stress Protection : The compound has been shown to metabolize lipid peroxidation-derived aldehydes, contributing to protective effects against oxidative damage in cells .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by reducing oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Role in Disease Modulation

  • Asthma Risk Reduction : A Mendelian randomization study found that higher levels of this compound were associated with a reduced risk of asthma by approximately 6% (OR = 0.94, 95% CI: 0.90–0.98) . This suggests a protective role against inflammatory responses associated with asthma.
  • Gastric Cancer Association : Another study identified this compound among metabolites linked to gastric cancer risk, indicating its potential involvement in metabolic pathways related to cancer development .

Case Study 1: Asthma and Metabolomic Profiling

Case Study 2: Gastric Cancer Metabolism

In the context of gastric cancer, elevated levels of this compound were observed in patients, suggesting its role as a metabolic signature associated with the disease. This finding emphasizes the need for further research into its mechanisms and potential as a therapeutic target .

Data Summary Table

Biological Activity Effect Reference
Antioxidant ActivityProtects against oxidative stress
Asthma Risk ReductionDecreases risk by ~6%
Association with Gastric CancerLinked to increased risk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-acetamidobutanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-acetamidobutanoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction temperature (60–80°C) and stoichiometric ratios (1:5 molar ratio of acid to methanol) are critical for optimizing yields (>75%) and minimizing side products like hydrolysis byproducts . Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is recommended to confirm purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Use ¹H and ¹³C NMR to confirm the ester group (δ ~3.7 ppm for methyl protons) and acetamide moiety (δ ~2.0 ppm for CH₃CO). Compare with reference data for ethyl analogs to resolve structural ambiguities .
  • IR : Key peaks include C=O stretching (1740 cm⁻¹ for ester, 1650 cm⁻¹ for amide) and N-H bending (1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode can detect [M+H]⁺ at m/z 174.1. Fragmentation patterns (e.g., loss of CH₃OH) help verify the ester functional group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) is required if airborne particulates are generated .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to identify, screen, and analyze conflicting data from peer-reviewed studies. Use QUADAS-2 to assess methodological biases in solubility/stability assays .
  • Experimental Replication : Conduct controlled stability studies under varying conditions (pH, temperature, light exposure). For example, monitor degradation via HPLC at 25°C vs. 40°C to identify Arrhenius-modeled stability thresholds .

Q. What strategies are recommended for developing chiral separation methods for this compound enantiomers?

  • Methodological Answer :

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) to achieve baseline separation (R >1.5) .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by correlating elution order with CD spectra. Reference ethyl 2-acetamidobutanoate data to calibrate optical activity .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Use a 10-point concentration range (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Apply Michaelis-Menten kinetics to predict hepatic clearance .

Properties

CAS No.

3619-01-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-acetamidobutanoate

InChI

InChI=1S/C7H13NO3/c1-4-6(7(10)11-3)8-5(2)9/h6H,4H2,1-3H3,(H,8,9)

InChI Key

RAAFAGLCNGVWSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)NC(=O)C

Origin of Product

United States

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